N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide
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Description
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C23H20N2O4 and its molecular weight is 388.423. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry and Compound Synthesis
A study by Kumar, Ila, and Junjappa (2007) demonstrates the use of dibenzoxepin derivatives as a three carbon synthon for regiospecific annulation, leading to the efficient synthesis of heterocycles such as pyrazoles, isoxazoles, and thiophenes. This research highlights the versatility of dibenzoxepin derivatives in constructing complex molecular frameworks, which could have implications for the development of new chemical entities with potential therapeutic applications (Kumar, Ila, & Junjappa, 2007).
Pharmacological Research
Research into dibenzoxepin derivatives has also been directed towards exploring their potential pharmacological properties. A significant study by Ohshima et al. (1992) synthesized 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives, demonstrating their potent oral activity as antiallergic agents. This study provides insight into the structural requirements for enhanced antiallergic activities within the dibenzoxepin class, highlighting the importance of the dibenzoxepin ring system, a terminal carboxyl moiety, and specific side chain substitutions for optimal activity (Ohshima et al., 1992).
Molecular Docking and Drug Design
Further advancing the field of medicinal chemistry, Naporra et al. (2016) synthesized oxazepine and related oxepine derivatives, characterizing their pharmacology at histamine receptors and selected aminergic GPCRs. Their work reveals the influence of the chlorine substitution pattern on receptor affinity and specificity, contributing to the design of receptor-selective ligands. This research underscores the utility of dibenzoxepin derivatives in the rational design of new therapeutic agents, with a particular focus on targeting histamine and serotonin receptors (Naporra et al., 2016).
Properties
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-15-7-3-5-9-19(15)28-14-22(26)24-16-11-12-20-17(13-16)23(27)25(2)18-8-4-6-10-21(18)29-20/h3-13H,14H2,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLSROBIVTVCNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.